N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Sulfonylation Reaction: The initial step involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Acetylation Reaction: The resulting sulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This step introduces the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles on the benzene ring.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction Reactions: Sulfide derivatives of the original compound.
Scientific Research Applications
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The acetamide moiety can also contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzenesulfonyl)-N-phenylacetamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
N-(4-methylbenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide: Substitutes the chlorine atom with a methyl group, potentially altering its reactivity and applications.
N-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)acetamide: Replaces the ethoxy group with a methoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both the chlorine atom and the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRPPJYUZSEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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